molecular formula C14H15FN4O3S B2543162 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034428-11-8

2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2543162
CAS No.: 2034428-11-8
M. Wt: 338.36
InChI Key: IKTBMGVIXNHCDD-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C14H15FN4O3S and its molecular weight is 338.36. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone is a derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{18}F_{N}_{4}O_{2}S, with a molecular weight of approximately 358.41 g/mol. The structure features a triazole moiety, which is known for its bioactive potential.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The compound's triazole nucleus contributes significantly to its efficacy against various pathogens. Studies indicate that derivatives of 1,2,4-triazole exhibit potent activity against bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain triazole derivatives have been reported as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Compounds containing the triazole ring have shown effectiveness comparable to established antibiotics like vancomycin and ciprofloxacin .
PathogenMIC (μM)Reference
MRSA0.046
Escherichia coli2.96
Pseudomonas aeruginosa0.125

Anticancer Activity

Research has highlighted the potential of triazole compounds in cancer treatment:

  • A study indicated that certain triazole derivatives demonstrated significant cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values of 6.2 μM and 27.3 μM respectively .
  • The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties:

  • In vitro studies suggest that these compounds can reduce pro-inflammatory cytokines, which are pivotal in various inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features:

  • Substituents on the triazole ring can enhance or diminish activity; for example, electron-donating groups on phenyl rings have been associated with increased potency .
  • The presence of sulfonyl groups has been shown to improve solubility and bioavailability, further enhancing therapeutic efficacy .

Case Studies

  • Antimicrobial Efficacy : A series of synthesized triazole derivatives were tested against a panel of bacterial strains including S. aureus and E. coli. The results demonstrated that modifications in the triazole structure significantly affected antimicrobial potency.
  • Cytotoxicity Assays : Triazole derivatives were evaluated in various cancer cell lines, revealing a promising profile for further development into anticancer agents.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S/c1-18-9-16-17-14(18)23(21,22)12-7-19(8-12)13(20)6-10-2-4-11(15)5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTBMGVIXNHCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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